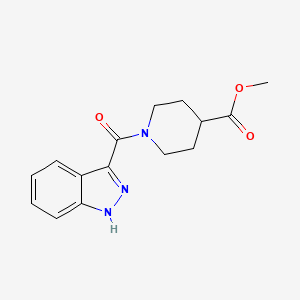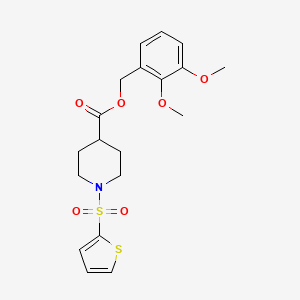![molecular formula C25H30N2O6S B7453040 [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate](/img/structure/B7453040.png)
[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of sulfonamides and is also known as N-(2-(4-(piperidin-1-ylsulfonyl)phenethyl)-3-methylbutanoyl)-2-phenylacetamide.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes and receptors. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of cancer cells by targeting certain receptors.
Biochemical and Physiological Effects:
[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have antimicrobial activity against certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate in lab experiments include its potential for drug development, its ability to inhibit certain enzymes and receptors, and its anti-inflammatory, antitumor, and antimicrobial properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and microbial infections. Another direction is to study the mechanism of action of this compound in more detail. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective inhibitors of enzymes and receptors.
Synthesis Methods
The synthesis of [2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate involves the reaction of 4-piperidin-1-ylbenzenesulfonamide with 2-bromo-1-(4-(2-oxo-2-phenylethyl)phenyl)ethanone in the presence of a base. The resulting intermediate is then reacted with 3-methyl-2-oxobutanoic acid benzyl ester to yield the final product.
Scientific Research Applications
[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been investigated for its ability to inhibit certain enzymes and receptors, making it a potential candidate for drug development.
properties
IUPAC Name |
[2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-benzamido-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S/c1-18(2)23(26-24(29)20-9-5-3-6-10-20)25(30)33-17-22(28)19-11-13-21(14-12-19)34(31,32)27-15-7-4-8-16-27/h3,5-6,9-14,18,23H,4,7-8,15-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCGVFDWTOGONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B7452960.png)
![(E)-N-[(1E)-1-hydroxyimino-1-phenylpropan-2-yl]-3-phenylprop-2-en-1-imine oxide](/img/structure/B7452974.png)
![2-[[4-cyclohexyl-5-[(3-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7452977.png)

![2-[(4-methoxyphenyl)methylamino]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7452986.png)
![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] (E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7452987.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 1-benzyl-6-oxopyridazine-3-carboxylate](/img/structure/B7453016.png)
![[1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7453021.png)

![N-[(2-fluorophenyl)carbamoyl]-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7453026.png)
![[1-(4-Acetamidoanilino)-1-oxopropan-2-yl] 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate](/img/structure/B7453028.png)
![4-bromo-N-[3-oxo-3-(3-piperidin-1-ylsulfonylanilino)propyl]benzamide](/img/structure/B7453035.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7453047.png)